Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
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Overview
Description
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound characterized by its complex molecular structure It features phenyl and trifluoromethyl groups, as well as a benzofuran moiety, contributing to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can be synthesized through multi-step organic reactions. One common method involves the synthesis of the benzofuran core followed by the introduction of the phenyl, trifluoromethyl, and sulfonyl groups. Typical conditions might involve:
Friedel-Crafts acylation to introduce the benzofuran core.
Use of trifluoromethylation agents such as trifluoromethyl iodide under copper catalysis.
Sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing these reactions for higher yields and purities. This often includes:
High-pressure reactors to increase reaction rates.
Continuous flow chemistry to ensure consistent product quality.
Enhanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can participate in various chemical reactions including:
Oxidation: : Utilizing oxidizing agents such as potassium permanganate to convert susceptible groups to higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride can target specific functionalities within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents or nucleophiles like sodium amide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Conversion to carboxylic acids or ketones.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Halogenated derivatives or newly substituted benzofurans.
Scientific Research Applications
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is utilized across various research fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Studying its effects on biological systems and potential as a pharmaceutical agent.
Medicine: : Investigating its potential therapeutic properties for various diseases.
Industry: : Used in the development of advanced materials due to its unique structural characteristics.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It can interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Involved in pathways such as signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Other Compounds
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone stands out due to its unique trifluoromethyl and sulfonyl groups which impart specific properties like:
Enhanced stability.
Increased lipophilicity.
Unique reactivity.
Similar Compounds
Benzofuran derivatives: : Compounds like 1-benzofuran-2-carboxylic acid.
Trifluoromethylated compounds: : 3-(trifluoromethyl)phenylboronic acid.
Sulfonyl compounds: : Benzene sulfonamide derivatives.
By maintaining this complex structure, this compound offers unique opportunities for both research and industrial applications.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O4S/c24-23(25,26)16-9-6-10-17(13-16)31(28,29)14-19-18-11-4-5-12-20(18)30-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRLPSFPIUNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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